molecular formula C12H11F3N2O2 B3040806 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione CAS No. 242812-07-3

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

Cat. No.: B3040806
CAS No.: 242812-07-3
M. Wt: 272.22 g/mol
InChI Key: MHFXSTVJEBLJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C12H11F3N2O2 It is known for its unique structural features, including the presence of an isopropyl group and a trifluoromethyl group attached to a quinoxaline-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-isopropyl-6-(trifluoromethyl)quinoxaline-2,3-dione with suitable reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-6-(trifluoromethyl)-4-(trifluoromethyl)benzyl-2,3-(1H,4H)-quinoxalinedione
  • 1-Isopropyl-6-(trifluoromethyl)-4-[3-(trifluoromethyl)benzyl]-1,4-dihydro-2,3-quinoxalinedione

Uniqueness

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-propan-2-yl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(12(13,14)15)5-8(9)16-10(18)11(17)19/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFXSTVJEBLJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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